methyl 2-(1H-pyrrol-1-yl)acetate
Overview
Description
Methyl 2-(1H-pyrrol-1-yl)acetate is a chemical compound with the CAS Number: 50966-72-8 . It has a molecular weight of 139.15 and is a liquid at room temperature . The IUPAC name for this compound is methyl 1H-pyrrol-1-ylacetate .
Molecular Structure Analysis
The InChI code for methyl 2-(1H-pyrrol-1-yl)acetate is 1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 . This indicates that the compound has a pyrrole ring attached to an acetate group.Chemical Reactions Analysis
While specific chemical reactions involving methyl 2-(1H-pyrrol-1-yl)acetate are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives .Physical And Chemical Properties Analysis
Methyl 2-(1H-pyrrol-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 139.15 .Scientific Research Applications
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Antibacterial and Antitubercular Agents
- Field : Pharmaceutical Chemistry
- Application : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for antibacterial activity .
- Methods : The compounds underwent thorough characterization and evaluation for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
- Results : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
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Physiological Activities of Pyrrole Derivatives
- Field : Applied Life Sciences
- Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
- Methods : These molecules are produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- Results : Molecules containing the Py-2-C skeleton have various biological functions .
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Synthesis of Pyrrolo[1,2-a]quinoxalines
- Field : Organic Chemistry
- Application : An aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed .
- Methods : The oxidative carboamination processes utilized simple and readily available starting materials .
- Results : The process produced pyrrolo[1,2-a]quinoxalines in good to moderate yields .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye damage . The precautionary statements associated with this compound include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and not getting it in the eyes, on the skin, or on clothing .
properties
IUPAC Name |
methyl 2-pyrrol-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLJOUCIMGIKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458973 | |
Record name | Methyl (1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-pyrrol-1-yl)acetate | |
CAS RN |
50966-72-8 | |
Record name | Methyl (1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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